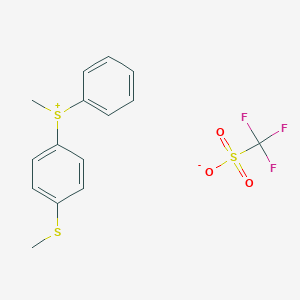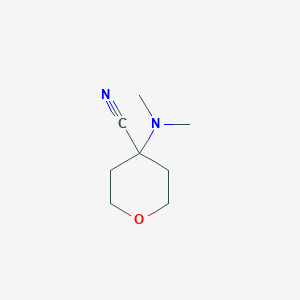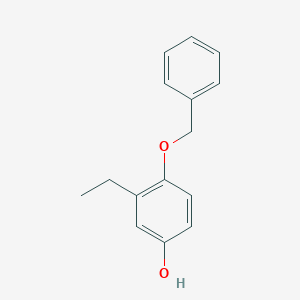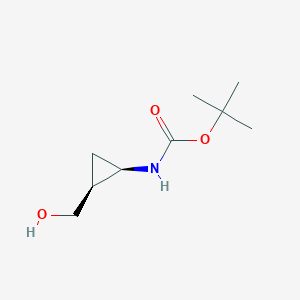
6-(Dimethylamino)-3-hexene-5-yne-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Dimethylamino)-3-hexene-5-yne-2-one is a chemical compound that belongs to the family of enones. It is also known as DMAMCL or DMAMC. This compound has been widely used in scientific research due to its unique properties and potential applications in various fields.
作用機序
The mechanism of action of 6-(Dimethylamino)-3-hexene-5-yne-2-one depends on its specific application. As a fluorescent probe for ROS detection, this compound undergoes a specific reaction with ROS, leading to a change in its fluorescence properties. As a photosensitizer for PDT, this compound absorbs light energy and transfers it to molecular oxygen, leading to the production of ROS and subsequent cell death. As a ligand for metal complexes, this compound coordinates with metal ions, leading to the formation of stable complexes with unique properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(Dimethylamino)-3-hexene-5-yne-2-one depend on its specific application. As a fluorescent probe, this compound has been shown to be non-toxic and non-cytotoxic to cells. As a photosensitizer for PDT, this compound has been shown to induce cell death in cancer cells. Furthermore, this compound has been shown to be biocompatible and non-toxic to normal cells. As a ligand for metal complexes, this compound has been shown to have potential applications in catalysis and materials science.
実験室実験の利点と制限
The advantages of using 6-(Dimethylamino)-3-hexene-5-yne-2-one in lab experiments include its unique properties, ease of synthesis, and potential applications in various fields. However, there are also some limitations to its use, including its potential toxicity to cells at high concentrations and its limited solubility in aqueous solutions.
将来の方向性
There are many future directions for the use of 6-(Dimethylamino)-3-hexene-5-yne-2-one in scientific research. Some potential areas of application include the development of new fluorescent probes for the detection of ROS, the synthesis of new metal complexes with unique properties, and the development of new photosensitizers for PDT. Furthermore, this compound could be used in the development of new materials with potential applications in electronics, energy, and catalysis. Overall, the future of 6-(Dimethylamino)-3-hexene-5-yne-2-one in scientific research is promising, and further studies are needed to fully explore its potential applications.
In conclusion, 6-(Dimethylamino)-3-hexene-5-yne-2-one is a unique chemical compound that has potential applications in various fields of scientific research. Its synthesis method is relatively simple, and it has been extensively used as a fluorescent probe for ROS detection, a photosensitizer for PDT, and a ligand for metal complexes. Further studies are needed to fully explore its potential applications and to overcome its limitations in lab experiments.
合成法
The synthesis of 6-(Dimethylamino)-3-hexene-5-yne-2-one involves the reaction of 2-bromo-6-methyl-3-hexene-5-yne with dimethylamine in the presence of a palladium catalyst. This reaction leads to the formation of the desired compound with a yield of around 70-80%. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
6-(Dimethylamino)-3-hexene-5-yne-2-one has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. It has also been used as a photosensitizer for photodynamic therapy (PDT) of cancer cells. Furthermore, this compound has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials science.
特性
CAS番号 |
175843-91-1 |
|---|---|
分子式 |
C8H11NO |
分子量 |
137.18 g/mol |
IUPAC名 |
(E)-6-(dimethylamino)hex-3-en-5-yn-2-one |
InChI |
InChI=1S/C8H11NO/c1-8(10)6-4-5-7-9(2)3/h4,6H,1-3H3/b6-4+ |
InChIキー |
SKJMQOURKHAEIG-GQCTYLIASA-N |
異性体SMILES |
CC(=O)/C=C/C#CN(C)C |
SMILES |
CC(=O)C=CC#CN(C)C |
正規SMILES |
CC(=O)C=CC#CN(C)C |
同義語 |
3-Hexen-5-yn-2-one, 6-(dimethylamino)-, (3E)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B63733.png)




![2-(Methylthio)oxazolo[5,4-c]pyridine](/img/structure/B63744.png)
![4-Fluoro-7-methyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B63747.png)





